molecular formula C15H14F3N3O4S2 B1667986 Bendroflumethiazide CAS No. 73-48-3

Bendroflumethiazide

Numéro de catalogue B1667986
Numéro CAS: 73-48-3
Poids moléculaire: 421.4 g/mol
Clé InChI: HDWIHXWEUNVBIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bendroflumethiazide is a type of medicine called a diuretic . It’s used to treat high blood pressure (hypertension) and the build-up of fluid in your body (oedema) . Diuretics are sometimes called “water tablets” because they make you pee more, which helps get rid of extra fluid in your body .


Synthesis Analysis

The synthesis of Bendroflumethiazide involves dissolving an accurately weighed quantity of USP Bendroflumethiazide RS in methanol, and diluting quantitatively and stepwise with methanol to obtain a solution having a known concentration of about 50 µg per mL .


Molecular Structure Analysis

The molecular formula of Bendroflumethiazide is C15H14F3N3O4S2 . Its average mass is 421.415 Da and its monoisotopic mass is 421.037781 Da .


Chemical Reactions Analysis

As a diuretic, Bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water . Thiazides like Bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter .


Physical And Chemical Properties Analysis

Bendroflumethiazide has a molecular formula of C15H14F3N3O4S2 and an average mass of 421.415 Da . It is well absorbed from the GI tract and excreted in the urine, mainly by tubular secretion . The maximum effect is at about 4–6 hours with a duration of 8–12 hours .

Applications De Recherche Scientifique

Diuretic Use

Bendroflumethiazide is a thiazide diuretic . It acts on the distal convoluted tubule in the kidney . It binds to the chloride site of the sodium/chloride co-transport system, inhibiting its action and causing natriuresis with loss of sodium and chloride ions in the urine and a reduced blood volume .

Treatment of Hypertension

One of the primary uses of Bendroflumethiazide is in the treatment of hypertension . By promoting diuresis, it helps to lower blood pressure.

Treatment of Edema

Bendroflumethiazide is used in the treatment of edema , a condition characterized by an excess of watery fluid collecting in the cavities or tissues of the body. It achieves this by helping the body get rid of excess fluid through urination.

Treatment of Urinary Tract Disorders

It has been used in the treatment of various urinary tract disorders . The diuretic effect of Bendroflumethiazide can help flush the urinary system and can be beneficial in treating certain urinary tract conditions.

Treatment of Familial Hyperkalemia

Bendroflumethiazide has been used in the treatment of familial hyperkalemia , a medical condition characterized by higher than normal levels of potassium in the blood.

Bio-analytical Stability Studies

Bendroflumethiazide has been the subject of bio-analytical stability studies . These studies are significant and essential for the drug development process to specify the acceptability, purity, efficacy, prediction of strength, and quality of the drugs .

Pharmacokinetics Studies

A high performance liquid chromatography method with fluorescent detection was developed and validated for the determination of Bendroflumethiazide in human plasma . This method has been applied to analyze the Bendroflumethiazide concentrations for application in pharmacokinetic, bioavailability, or bioequivalence studies .

Orientations Futures

There is a clear need for new studies directly comparing the effect of Bendroflumethiazide and other drugs on the outcomes of interest . The most robust evidence is for high-dose loop diuretic treatment over low-dose treatment for patients admitted to hospital with HF, yet this is not reflected in guidelines . There is an urgent need for more and better research on different diuretic strategies in patients with HF .

Propriétés

IUPAC Name

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIHXWEUNVBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022647
Record name Bendroflumethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L
Record name SID855628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bendroflumethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENDROFLUMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page.
Record name Bendroflumethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENDROFLUMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bendroflumethiazide

Color/Form

Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER

CAS RN

73-48-3
Record name Bendroflumethiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendroflumethiazide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendroflumethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENDROFLUMETHIAZIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bendroflumethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bendroflumethiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDROFLUMETHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q52X6ICJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENDROFLUMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C
Record name Bendroflumethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENDROFLUMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bendroflumethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendroflumethiazide
Reactant of Route 2
Reactant of Route 2
Bendroflumethiazide
Reactant of Route 3
Reactant of Route 3
Bendroflumethiazide
Reactant of Route 4
Reactant of Route 4
Bendroflumethiazide
Reactant of Route 5
Bendroflumethiazide
Reactant of Route 6
Bendroflumethiazide

Q & A

Q1: How does bendroflumethiazide exert its diuretic effect?

A1: Bendroflumethiazide acts on the distal convoluted tubule in the kidneys, inhibiting the sodium-chloride symporter. [, , ] This action prevents sodium and chloride reabsorption, leading to increased excretion of water, sodium, and chloride, thus reducing blood volume and lowering blood pressure. [, , ]

Q2: Does bendroflumethiazide influence potassium levels?

A2: Yes, bendroflumethiazide can cause potassium loss. By increasing sodium delivery to the collecting duct, it indirectly stimulates the sodium-potassium exchange mechanism, leading to increased potassium excretion. [, , ]

Q3: Does bendroflumethiazide have any direct effects on the renin-angiotensin-aldosterone system (RAAS)?

A3: Bendroflumethiazide can indirectly stimulate the RAAS. By reducing blood volume, it can trigger a compensatory increase in renin release, leading to increased aldosterone levels. [, ]

Q4: What is the molecular formula and weight of bendroflumethiazide?

A4: The molecular formula of bendroflumethiazide is C15H14F3N3O4S2, and its molecular weight is 421.40 g/mol.

Q5: Is there any spectroscopic data available for bendroflumethiazide?

A5: While specific spectroscopic data might be found in various resources, the provided research papers primarily focus on its pharmacological properties and do not extensively detail its spectroscopic characteristics.

Q6: How stable is bendroflumethiazide under different storage conditions?

A6: While specific stability data is not extensively discussed in the provided research, pharmaceutical formulations typically undergo rigorous stability testing to ensure shelf-life and efficacy.

Q7: How is bendroflumethiazide absorbed and distributed in the body?

A7: Bendroflumethiazide is well absorbed from the gastrointestinal tract. [] It is then distributed throughout the body, with a high degree of protein binding, reaching its site of action in the kidneys. []

Q8: How is bendroflumethiazide metabolized and eliminated?

A8: Bendroflumethiazide is primarily eliminated unchanged in the urine, with a smaller proportion undergoing hepatic metabolism. [, ] Its elimination half-life is relatively long compared to other thiazides, ranging from 3 to 9 hours. []

Q9: How effective is bendroflumethiazide in lowering blood pressure?

A9: Clinical studies have demonstrated that bendroflumethiazide effectively reduces both systolic and diastolic blood pressure in patients with hypertension. [, , , , , , , ] Its efficacy has been demonstrated both as monotherapy and in combination with other antihypertensive agents. [, , , , , , , ]

Q10: Are there any animal models used to study the effects of bendroflumethiazide?

A10: Yes, animal models, particularly rats and dogs, have been utilized to investigate the effects of bendroflumethiazide on blood pressure, renal function, and calcium metabolism. [, , , ] These studies provide valuable insights into the pharmacodynamics of the drug.

Q11: What is the solubility of bendroflumethiazide?

A11: Bendroflumethiazide exhibits poor solubility in water. [] This characteristic can pose challenges for its formulation and bioavailability.

Q12: What strategies are employed to enhance the dissolution and solubility of bendroflumethiazide?

A12: Research explored techniques like physical mixing and lyophilization with excipients such as gluconolactone, hydroxyl propyl γ-cyclodextrin, and trehalose to improve bendroflumethiazide's dissolution rate. [] These methods aim to increase the drug's surface area and enhance its interaction with dissolution media.

Q13: What analytical techniques are commonly used to quantify bendroflumethiazide?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) spectrophotometry and tandem mass spectrometry (MS/MS), are frequently employed to quantify bendroflumethiazide in biological matrices like plasma and urine. [, , ]

Q14: How are analytical methods for bendroflumethiazide validated?

A14: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, and robustness. [] These measures guarantee the reliability and reproducibility of the analytical data.

Q15: When was bendroflumethiazide first introduced as a therapeutic agent?

A15: Bendroflumethiazide was introduced in the late 1950s as a potent thiazide diuretic for treating edematous states and hypertension. []

Q16: How has the understanding of bendroflumethiazide's mechanism of action evolved?

A16: Initial understanding focused on its diuretic action. Over time, research revealed its role in influencing electrolyte balance, particularly potassium, and its indirect effects on the RAAS. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.